2-(Cyclohexyloxy)-6-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-(Cyclohexyloxy)-6-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method is the reaction of 2-hydroxy-6-nitrobenzamide with cyclohexanol in the presence of a suitable catalyst to form the cyclohexyloxy derivative. This intermediate is then reduced to the corresponding amine, followed by methylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclohexyloxy)-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexyloxy group, resulting in different chemical properties and biological activities.
2-(Cyclohexyloxy)-N,N-dimethylbenzamide:
6-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexyloxy group, leading to different chemical behavior and uses.
Uniqueness
2-(Cyclohexyloxy)-6-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexyloxy and hydroxy groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)14-12(17)9-6-10-13(14)19-11-7-4-3-5-8-11/h6,9-11,17H,3-5,7-8H2,1-2H3 |
InChI Key |
JUMAPGCEDRHQJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1OC2CCCCC2)O |
Origin of Product |
United States |
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